molecular formula C19H19N3O2 B2994962 N-ethyl-2-[(2-methylquinazolin-4-yl)oxy]-N-phenylacetamide CAS No. 1029764-04-2

N-ethyl-2-[(2-methylquinazolin-4-yl)oxy]-N-phenylacetamide

Cat. No.: B2994962
CAS No.: 1029764-04-2
M. Wt: 321.38
InChI Key: GGAYUXSBKXWXAU-UHFFFAOYSA-N
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Description

N-ethyl-2-[(2-methylquinazolin-4-yl)oxy]-N-phenylacetamide is a synthetic organic compound belonging to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound has gained attention in scientific research due to its potential therapeutic applications and unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-[(2-methylquinazolin-4-yl)oxy]-N-phenylacetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-[(2-methylquinazolin-4-yl)oxy]-N-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles like amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce quinazoline derivatives with reduced functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethyl-2-[(2-methylquinazolin-4-yl)oxy]-N-phenylacetamide is unique due to its specific quinazoline core structure and the presence of both ethyl and phenylacetamide groups. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

N-ethyl-2-(2-methylquinazolin-4-yl)oxy-N-phenylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-3-22(15-9-5-4-6-10-15)18(23)13-24-19-16-11-7-8-12-17(16)20-14(2)21-19/h4-12H,3,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGAYUXSBKXWXAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)COC2=NC(=NC3=CC=CC=C32)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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